6-Deschloro-6,7-epoxy Cyproterone Acetate 6-Deschloro-6,7-epoxy Cyproterone Acetate 6-Deschloro-6,7-epoxy Cyproterone Acetate is an impurity of Cyproterone acetate.
Brand Name: Vulcanchem
CAS No.: 15423-97-9
VCID: VC21352231
InChI: InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol

6-Deschloro-6,7-epoxy Cyproterone Acetate

CAS No.: 15423-97-9

Cat. No.: VC21352231

Molecular Formula: C24H30O5

Molecular Weight: 398.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Deschloro-6,7-epoxy Cyproterone Acetate - 15423-97-9

Specification

CAS No. 15423-97-9
Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
IUPAC Name [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Standard InChI InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1
Standard InChI Key XFELGPWPVWOTLJ-IWMHJGDMSA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C
SMILES CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C

Introduction

Chemical Identity and Structure

6-Deschloro-6,7-epoxy Cyproterone Acetate belongs to the steroid family of compounds, characterized by its unique epoxide functional group bridging the 6,7-positions on the steroidal backbone. The compound has several identifying characteristics that define its chemical identity.

Basic Identification

The compound is formally known as 6-Deschloro-6,7-epoxy Cyproterone Acetate, with a CAS Registry Number of 15423-97-9. It is also recognized by several synonyms including "(1β,2β,6α,7α)-17-(Acetyloxy)-6,7-epoxy-1,2-dihydro-3'H-cyclopropa pregna-1,4-diene-3,20-dione" and "6α,7α-Epoxy-1β,2β-dihydro-17-hydroxy-3'H-cyclopropa pregna-1,4-diene-3,20-dione Acetate" . In some contexts, it is referred to as "Cyproterone Impurity J," indicating its relationship to cyproterone acetate manufacturing processes .

Molecular Structure

The molecular formula of 6-Deschloro-6,7-epoxy Cyproterone Acetate is C₂₄H₃₀O₅, with a molecular weight of 398.5 g/mol . Its structure features a complex steroidal framework with a cyclopropane ring fused to the A-ring of the steroid nucleus, an epoxide bridge at the 6,7-position, and an acetate group at position 17. Unlike cyproterone acetate, this intermediate compound lacks the chlorine atom at position 6, which is instead part of the epoxide structure .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are essential for understanding its behavior in chemical reactions and biological systems. Table 1 summarizes these properties based on computational and experimental data.

Table 1: Physicochemical Properties of 6-Deschloro-6,7-epoxy Cyproterone Acetate

PropertyValue
Molecular Weight398.5 g/mol
XLogP32.2
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count0
Rotatable Bond Count3
Exact Mass398.20932405
Topological Polar Surface Area73 Ų
Heavy Atom Count29
Complexity890
Defined Atom Stereocenter Count10

The compound's relatively moderate lipophilicity (XLogP3 of 2.2) suggests a balance between water solubility and membrane permeability . The presence of five hydrogen bond acceptors contributes to its potential for intermolecular interactions, while the absence of hydrogen bond donors limits certain types of binding interactions.

Synthesis and Chemical Pathways

6-Deschloro-6,7-epoxy Cyproterone Acetate occupies a critical position in the synthetic pathway of cyproterone acetate, serving as a key intermediate in a multi-step synthesis process.

Position in Synthetic Pathways

In the synthesis of cyproterone acetate, 6-Deschloro-6,7-epoxy Cyproterone Acetate appears as the sixth intermediate in an eight-step synthetic process . It is derived from 6-deschloro cyproterone acetate (compound 5 in the synthesis) through a selective oxidation reaction. After formation, it undergoes subsequent transformations to eventually yield cyproterone acetate .

Formation Reaction

The synthesis of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves the selective oxidation of the C6=C7 olefin bond in 6-deschloro cyproterone acetate . This reaction is typically performed using benzoyl peroxide as the oxidizing agent, which facilitates the formation of the epoxide bridge across the 6,7-position of the steroid structure . The reaction can be represented as:

6-deschloro cyproterone acetate + benzoyl peroxide → 6-Deschloro-6,7-epoxy Cyproterone Acetate

This oxidation step is highly selective, targeting specifically the C6=C7 double bond while leaving other functional groups in the molecule intact.

Subsequent Transformation

Following its formation, 6-Deschloro-6,7-epoxy Cyproterone Acetate undergoes a critical transformation involving hydrochloric acid in acetic acid. This reaction results in the opening of the epoxide ring, chlorination at position 6, and simultaneous opening of the cyclopropane ring, yielding 1α-(chloromethyl) chlormadinone acetate (compound 7 in the synthesis) . This intermediate is then heated in collidine to reform the cyclopropane ring, finally completing the synthesis of cyproterone acetate .

The transformation can be summarized as:

6-Deschloro-6,7-epoxy Cyproterone Acetate + HCl/AcOH → 1α-(chloromethyl) chlormadinone acetate → Cyproterone Acetate

Chemical Reactivity and Structure-Activity Relationships

Understanding the chemical reactivity of 6-Deschloro-6,7-epoxy Cyproterone Acetate provides insights into its role in synthetic pathways and potential for structural modifications.

Epoxide Reactivity

The epoxide functional group at the 6,7-position represents the most reactive site in the molecule. Epoxides are known for their susceptibility to nucleophilic ring-opening reactions, which is precisely the chemistry exploited in the subsequent transformation to introduce the chlorine atom at position 6 . The strained three-membered epoxide ring creates electrophilic carbon atoms that readily react with nucleophiles such as chloride ions from hydrochloric acid.

The stereospecific nature of this ring-opening reaction is crucial for maintaining the correct stereochemistry in the final product. The attack occurs preferentially at the less hindered carbon of the epoxide, leading to specific stereochemical outcomes that are essential for the biological activity of cyproterone acetate.

Analytical Methods and Characterization

The identification and quality control of 6-Deschloro-6,7-epoxy Cyproterone Acetate require specific analytical methods suitable for complex steroidal compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 6-Deschloro-6,7-epoxy Cyproterone Acetate. The ¹H-NMR spectrum would show characteristic signals for the cyclopropane protons, acetate methyl group, and the complex pattern of the steroidal backbone. The ¹³C-NMR spectrum would reveal the carbonyl carbons of the acetate and ketone groups, as well as the characteristic signals of the epoxide carbons.

Infrared (IR) spectroscopy can identify key functional groups, including the C=O stretching bands of the acetate and ketone groups (typically around 1700-1740 cm⁻¹), as well as the C-O stretching frequencies associated with the epoxide ring (typically around 850-900 cm⁻¹ and 1250 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and quantification of 6-Deschloro-6,7-epoxy Cyproterone Acetate, particularly in quality control processes during pharmaceutical manufacturing. Reverse-phase HPLC with UV detection at wavelengths corresponding to the conjugated dienone system (typically around 240-280 nm) provides a sensitive method for analysis.

Mass spectrometry, often coupled with chromatographic techniques (LC-MS), offers additional confirmation of identity through molecular weight determination and characteristic fragmentation patterns. The molecular ion peak at m/z 398.21 would be expected for 6-Deschloro-6,7-epoxy Cyproterone Acetate, with fragment ions providing structural confirmation.

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